Product packaging for Butyl(chloro)dimethoxystannane(Cat. No.:CAS No. 50832-60-5)

Butyl(chloro)dimethoxystannane

Cat. No.: B14661874
CAS No.: 50832-60-5
M. Wt: 273.34 g/mol
InChI Key: UFMSCRCFSLDLQH-UHFFFAOYSA-M
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Description

Classification and Structural Diversity of Organotin Compounds

Organotin compounds are systematically classified based on the number of organic groups attached to the central tin atom. They are generally represented by the formulae R₄Sn, R₃SnX, R₂SnX₂, and RSnX₃, where 'R' is an organic substituent (such as an alkyl or aryl group) and 'X' is an electronegative group (like a halide, oxide, hydroxide, or alkoxide). acs.orgscholaris.ca

The tin atom in organotin(IV) compounds typically exhibits a coordination number of four, resulting in a tetrahedral geometry. However, due to the Lewis acidic nature of tin, especially when bonded to electronegative substituents, the coordination number can expand to five, six, or even seven, leading to more complex geometries like trigonal bipyramidal or octahedral. gelest.comsigmaaldrich.com This structural flexibility is a key feature of organotin chemistry.

Importance of Organotin(IV) Derivatives in Contemporary Chemical Research

Organotin(IV) compounds are the most common and stable form of organotins, and they hold significant importance in modern chemistry. sigmaaldrich.comgoogle.com Their applications are widespread and varied:

PVC Stabilizers: Diorganotin compounds, such as dibutyltin (B87310) dilaurate and dibutyltin maleate, are extensively used as heat stabilizers for polyvinyl chloride (PVC). They prevent the thermal degradation of the polymer by scavenging hydrogen chloride and substituting labile chlorine atoms on the polymer chain. mdpi.comsigmaaldrich.com

Catalysis: Many organotin compounds function as catalysts in important industrial reactions. Diorganotin carboxylates, for instance, are used to catalyze the formation of polyurethanes and the vulcanization of silicones. mdpi.com

Chemical Synthesis: Organotin hydrides are valuable reagents in organic synthesis for reactions like hydrostannation (the addition of an Sn-H bond across a double or triple bond) and the reduction of organic halides. gelest.com Triorganotin compounds are also fundamental to cross-coupling reactions like the Stille reaction. acs.org

Precursors for Materials: Organotin compounds serve as precursors for depositing tin(IV) oxide layers on glass, a process used to create conductive and heat-reflective coatings. nih.gov Monoalkyltin trialkoxides, in particular, are investigated as precursors for advanced materials. google.com

Biological Research: While their use as biocides is now heavily regulated, the biological activity of organotin compounds continues to be a subject of intense academic research. rsc.org Studies are exploring the potential of specifically designed organotin(IV) complexes as therapeutic agents, including for anticancer applications. mdpi.comaspirasci.com

Positioning of Butyl(chloro)dimethoxystannane within Organotin Halide Alkoxide Chemistry

This compound falls into the category of monoorganotin compounds, with the general formula RSnX₃. In this specific molecule, R is a butyl group, and the three 'X' substituents are a mix of a chloro (halide) group and two methoxy (B1213986) (alkoxide) groups. Such mixed-substituent compounds are known as organotin halide alkoxides.

Detailed research findings and specific physicochemical data for this compound are not widely available in published scientific literature, suggesting it may be a reactive intermediate rather than a commonly isolated product. However, its chemical nature can be understood from the principles of organotin chemistry.

It is structurally related to butyltin trichloride (B1173362) and a hypothetical butyltin trimethoxide. Its synthesis would likely involve a controlled reaction, such as the partial alcoholysis of butyltin trichloride with methanol (B129727) or a redistribution reaction between butyltin trichloride and a butyltin alkoxide.

The chemistry of organotin halide alkoxides is characterized by the reactivity of both the Sn-Cl and Sn-O bonds. The tin-chlorine bond is susceptible to nucleophilic substitution, while the tin-alkoxide bond is prone to hydrolysis. gelest.com Therefore, this compound is expected to be a moisture-sensitive compound that can act as a precursor for the synthesis of other organotin derivatives or for the formation of tin oxide-based materials through controlled hydrolysis and condensation.

Below is a table of properties for related, well-characterized butyltin compounds to provide context for the expected physicochemical characteristics of this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H15ClO2Sn B14661874 Butyl(chloro)dimethoxystannane CAS No. 50832-60-5

Properties

CAS No.

50832-60-5

Molecular Formula

C6H15ClO2Sn

Molecular Weight

273.34 g/mol

IUPAC Name

butyl-chloro-dimethoxystannane

InChI

InChI=1S/C4H9.2CH3O.ClH.Sn/c1-3-4-2;2*1-2;;/h1,3-4H2,2H3;2*1H3;1H;/q;2*-1;;+3/p-1

InChI Key

UFMSCRCFSLDLQH-UHFFFAOYSA-M

Canonical SMILES

CCCC[Sn](OC)(OC)Cl

Origin of Product

United States

Synthetic Methodologies and Strategies for Butyl Chloro Dimethoxystannane

Precursor Synthesis and Halide Introduction Pathways

The primary precursor for Butyl(chloro)dimethoxystannane is Butyltin trichloride (B1173362) (BuSnCl₃). The synthesis of this key intermediate is most commonly achieved through a redistribution reaction, often referred to as the Kocheshkov comproportionation reaction. wikipedia.org This method involves the reaction of a tetraorganotin compound, in this case, Tetrabutyltin (Bu₄Sn), with a tin tetrahalide, Tin(IV) chloride (SnCl₄). wikipedia.orgnih.gov

The stoichiometry of the reactants is critical in determining the final product. To favor the formation of Butyltin trichloride, a 1:3 molar ratio of Tetrabutyltin to Tin(IV) chloride is typically employed. nih.gov The reaction can be represented by the following equation:

Bu₄Sn + 3 SnCl₄ → 4 BuSnCl₃

This reaction is generally driven by heating the mixture, and a Lewis acid catalyst may sometimes be used to facilitate the redistribution of the butyl and chloro groups between the tin centers. gelest.com The successful synthesis of the Butyltin trichloride precursor is a crucial first step, as its purity will significantly impact the subsequent alkoxide incorporation stages. Alternative methods for the synthesis of monoalkyltin trihalides include the oxidative addition of an alkyl halide to stannous chloride, often in the presence of a catalyst. nih.gov

A summary of common precursor synthesis reactions is presented in the table below.

ReactionReactantsStoichiometric Ratio (R₄Sn:SnX₄)Product
Kocheshkov RedistributionTetrabutyltin, Tin(IV) chloride1:3Butyltin trichloride
Kocheshkov RedistributionTetrabutyltin, Tin(IV) chloride1:1Dibutyltin (B87310) dichloride
Kocheshkov RedistributionTetrabutyltin, Tin(IV) chloride3:1Tributyltin chloride

Alkoxide Ligand Incorporation Strategies

Once Butyltin trichloride is obtained, the next step is the selective incorporation of two methoxide (B1231860) ligands. This is typically achieved through a salt metathesis (elimination) reaction, where the organotin halide is treated with a stoichiometric amount of an alkali metal alkoxide, most commonly Sodium methoxide (NaOMe). nih.gov

For the synthesis of this compound, two equivalents of Sodium methoxide would be reacted with one equivalent of Butyltin trichloride. The reaction is generally carried out in an anhydrous organic solvent, such as methanol (B129727) or a non-polar solvent like toluene, to prevent hydrolysis of the reactants and products. nih.gov The reaction proceeds as follows:

BuSnCl₃ + 2 NaOMe → BuSn(OMe)₂Cl + 2 NaCl

The driving force for this reaction is the formation of the thermodynamically stable sodium chloride salt, which precipitates from the reaction mixture and can be removed by filtration. Careful control of the stoichiometry is essential to prevent the formation of byproducts such as Butyltrimethoxystannane (BuSn(OMe)₃) or Butyl(dichloro)methoxystannane (BuSn(OMe)Cl₂). The reaction may be performed at room temperature or with gentle heating to ensure complete conversion.

Direct Synthesis Approaches to this compound

Direct synthesis approaches that yield this compound in a single step are less common and more challenging due to the difficulty in controlling the selective substitution of multiple labile ligands. However, a potential direct route could involve a redistribution reaction between Butyltin trichloride and Butyltrimethoxystannane.

2 BuSnCl₃ + BuSn(OMe)₃ → 3 BuSn(OMe)Cl₂ (leading to the dichloro species)

A further redistribution could then be envisioned:

BuSnCl₃ + 2 BuSn(OMe)₃ → 3 BuSn(OMe)₂Cl

These redistribution reactions often require elevated temperatures and may result in an equilibrium mixture of products, making the isolation of the desired compound in high purity challenging. researchgate.net

More advanced direct synthesis methods for organotin alkoxides have been explored, such as the reaction of tin(II) alkoxides with alkyl halides, sometimes facilitated by UV or visible light. google.com However, the application of these methods for the direct synthesis of a mixed halide-alkoxide like this compound is not well-documented and would require significant optimization to achieve the desired selectivity.

Purification and Isolation Techniques for Organotin(IV) Halide Alkoxides

The purification of this compound from the reaction mixture is a critical step to obtain a product of high purity. The primary solid byproduct, sodium chloride, is typically removed by filtration. google.com The resulting filtrate will contain the desired product, potentially along with unreacted starting materials and other organotin species if the stoichiometry was not perfectly controlled.

Fractional distillation under reduced pressure is a common and effective method for purifying liquid organotin compounds. askiitians.comrochester.edu This technique is particularly suitable for separating compounds with different boiling points, which is expected for the various butyltin species that may be present in the crude product mixture. The reduced pressure allows the distillation to be carried out at lower temperatures, which is crucial for preventing thermal decomposition of the organotin compounds. rochester.edu

The table below outlines the expected trend in boiling points for related butyltin compounds, which informs the feasibility of separation by fractional distillation.

CompoundMolecular Weight ( g/mol )Expected Boiling Point Trend
Butyltin trichloride282.18Lower
Butyl(dichloro)methoxystannane277.65Intermediate
This compound 273.12 Intermediate
Butyltrimethoxystannane268.59Higher

Other purification techniques that can be employed include:

Crystallization: If the target compound is a solid at room temperature or can be induced to crystallize from a suitable solvent, this can be a highly effective purification method.

Chromatography: While less common for bulk purification of organotin compounds, chromatographic techniques can be used for small-scale purification or for analytical purposes to assess purity.

Given the moisture sensitivity of organotin alkoxides and halides, all purification steps must be conducted under anhydrous conditions to prevent hydrolysis, which would lead to the formation of tin oxides. wikipedia.org

Green Chemistry Considerations in this compound Synthesis

The principles of green chemistry are increasingly being applied to organometallic synthesis to reduce the environmental impact and improve the safety of chemical processes. yale.eduorganic-chemistry.org In the context of this compound synthesis, several key considerations can be highlighted.

Atom Economy: The Kocheshkov redistribution reaction for the precursor synthesis has a 100% theoretical atom economy, as all atoms from the reactants are incorporated into the desired product. pnas.org The subsequent salt metathesis reaction, however, has a lower atom economy due to the formation of sodium chloride as a byproduct.

Solvent Selection: The use of hazardous organic solvents should be minimized or replaced with greener alternatives where possible. While anhydrous conditions are necessary, exploring solvents with a better environmental, health, and safety profile is a key aspect of green chemistry.

Energy Efficiency: Synthetic methods that can be conducted at ambient temperature and pressure are preferred to reduce energy consumption. paperpublications.org Exploring catalytic methods that can lower the activation energy of reactions is an active area of research in sustainable chemistry. acs.org

Waste Reduction: The development of highly selective synthetic routes is crucial to minimize the formation of byproducts, which simplifies purification and reduces chemical waste. uu.nl Direct synthesis approaches, if they can be made selective, are often preferable to multi-step routes for this reason.

The inherent toxicity of many organotin compounds necessitates careful handling and containment to prevent their release into the environment. The development of more benign and sustainable synthetic methodologies for organotin compounds remains a significant challenge and an important goal for green chemistry. uu.nl

Advanced Spectroscopic and Structural Elucidation of Butyl Chloro Dimethoxystannane

Nuclear Magnetic Resonance Spectroscopy for Structural Characterization

NMR spectroscopy is a cornerstone in the characterization of organotin compounds, offering insights into the hydrogen, carbon, and tin nuclei environments.

The ¹H NMR spectrum of Butyl(chloro)dimethoxystannane is anticipated to exhibit distinct signals corresponding to the butyl and methoxy (B1213986) groups attached to the tin atom. The butyl group protons would appear as a set of multiplets, characteristic of a butyl chain, with chemical shifts influenced by the electronegativity of the tin center and the other substituents. The methoxy protons are expected to present as a sharp singlet, with its chemical shift influenced by the Sn-O bond.

The expected chemical shifts are informed by data from related organotin compounds. For instance, in various butyltin compounds, the protons of the butyl group typically resonate in the range of 0.9 to 1.8 ppm. The methoxy protons in tin methoxides are generally observed further downfield.

Expected ¹H NMR Data for this compound

ProtonsExpected Chemical Shift (ppm)Multiplicity
CH₃ (butyl)~0.9Triplet
CH₂ (butyl, position 3)~1.4Sextet
CH₂ (butyl, position 2)~1.6Quintet
CH₂ (butyl, position 1)~1.7Triplet
OCH₃ (methoxy)~3.8Singlet

Note: The chemical shifts are estimated and can vary based on the solvent and concentration.

In the ¹³C NMR spectrum of this compound, four distinct signals are expected for the butyl group carbons and one for the methoxy carbons. The chemical shifts of the carbon atoms are influenced by their proximity to the tin atom and the electronic effects of the chloro and methoxy substituents. The carbon directly bonded to the tin atom (C-1 of the butyl group) will show a significant downfield shift and will exhibit coupling with the tin isotopes (¹¹⁷Sn and ¹¹⁹Sn).

Based on data for analogous butyltin compounds, the C-1 carbon of the butyl group is expected to resonate at a lower field compared to the other carbons in the chain. cas.cz

Expected ¹³C NMR Data for this compound

CarbonExpected Chemical Shift (ppm)
C-4 (butyl)~13
C-3 (butyl)~26
C-2 (butyl)~27
C-1 (butyl)~35
OCH₃ (methoxy)~52

Note: The chemical shifts are estimated and can vary based on the solvent and concentration.

¹¹⁹Sn NMR spectroscopy is a particularly powerful tool for determining the coordination number of the tin atom in organotin compounds. researchgate.net The chemical shift of the ¹¹⁹Sn nucleus is highly sensitive to the electronic environment and the geometry around the tin center. For tetra-coordinated tin(IV) compounds, the chemical shifts typically appear in a specific range, while penta- and hexa-coordinated species are found at progressively higher fields (more negative ppm values). researchgate.net

For this compound, assuming a tetrahedral geometry around the tin atom in a non-coordinating solvent, the ¹¹⁹Sn chemical shift is expected to be in the range typical for tetra-coordinated mono-butyltin compounds. The presence of both chloro and methoxy groups will influence the precise chemical shift. In coordinating solvents, a shift to higher field would be indicative of an increase in the coordination number of the tin atom. cas.cz The ¹¹⁹Sn NMR chemical shift range can span from -5000 to 8000 ppm, making it a sensitive probe of the tin environment. researchgate.net

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and bonding within a molecule.

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the various bonds present in the molecule. These include the stretching and bending vibrations of the C-H bonds in the butyl and methoxy groups, as well as the Sn-C, Sn-O, and Sn-Cl stretching frequencies.

The Sn-C stretching vibrations in butyltin compounds typically appear in the region of 500-600 cm⁻¹. The Sn-O stretching vibrations in organotin methoxides are generally observed in the 500-550 cm⁻¹ range. The Sn-Cl stretching frequency is expected in the lower frequency region, typically below 400 cm⁻¹.

Expected FT-IR Data for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)
ν(C-H)2850 - 2960
δ(CH₂) and δ(CH₃)1375 - 1465
ν(C-O)1020 - 1070
ν(Sn-C)500 - 600
ν(Sn-O)500 - 550
ν(Sn-Cl)< 400

Note: The frequencies are estimated based on typical ranges for similar functional groups.

Raman spectroscopy complements FT-IR by providing information on the vibrations of non-polar bonds. It can be particularly useful for observing the Sn-C and Sn-Cl symmetric stretching modes, which may be weak in the IR spectrum. The technique is sensitive to the polarizability of a bond, making it a valuable tool for studying the covalent framework of organometallic compounds. The Raman frequency shift is identical to the IR peak frequency for a given molecule, but the intensities of the signals can differ significantly.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

In electrospray ionization mass spectrometry (ESI-MS), the protonated molecule [M+H]+ would be expected. The subsequent fragmentation in tandem mass spectrometry (MS/MS) would likely proceed through the loss of its various substituents. The fragmentation of the [Bu₂SnCl]⁺ ion (m/z 269), a fragment of dibutyltin (B87310) dichloride, has been shown to produce the [BuHSnCl]⁺ ion (m/z 213) through the elimination of a butene molecule researchgate.net. This suggests that a primary fragmentation pathway for this compound would involve the loss of the butyl group, likely as butene.

Further fragmentation would involve the sequential loss of the chloro and methoxy groups. The characteristic isotopic pattern of tin, with its multiple stable isotopes, would be a key feature in identifying tin-containing fragments in the mass spectrum.

Table 1: Predicted Major Fragment Ions in the Mass Spectrum of this compound

m/z (mass/charge ratio) Predicted Ion Structure Predicted Fragmentation Pathway
275[C₆H₁₅ClO₂Sn]⁺Molecular Ion [M]⁺
219[C₂H₅ClO₂Sn]⁺Loss of a butyl radical (•C₄H₁₀)
240[C₆H₁₅O₂Sn]⁺Loss of a chlorine radical (•Cl)
244[C₅H₁₂ClOSn]⁺Loss of a methoxy radical (•OCH₃)
183[C₂H₅O₂Sn]⁺Loss of a butyl radical and a chlorine radical
187[CH₂ClOSn]⁺Loss of a butyl radical and a methoxy group
155[CH₂OSn]⁺Loss of a butyl radical, a chlorine radical, and a methoxy group

Note: The m/z values are calculated based on the most abundant isotopes of each element.

X-ray Diffraction Analysis for Solid-State Molecular and Supramolecular Structures

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound has not been reported, the structural chemistry of related organotin(IV) compounds provides a strong basis for predicting its molecular and supramolecular features.

Organotin(IV) compounds are known to exhibit a variety of coordination geometries, most commonly tetrahedral, trigonal bipyramidal, and octahedral, depending on the nature and number of the organic and anionic ligands. For this compound in a non-coordinating environment, a distorted tetrahedral geometry around the central tin atom would be expected.

In the solid state, intermolecular interactions can lead to the formation of supramolecular structures. For organotin halides and alkoxides, these interactions often involve the formation of bridges through the halide or oxygen atoms, leading to an increase in the coordination number of the tin atom. It is plausible that this compound could form dimers or polymers in the solid state, with chlorine or methoxy groups bridging adjacent tin centers. This would result in a five- or six-coordinate environment around the tin atom, likely a trigonal bipyramidal or octahedral geometry, respectively. The crystal structures of numerous organotin compounds have been determined, revealing such extended coordination.

Table 2: Expected Crystallographic Parameters for this compound

Parameter Predicted Value/System
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or Pbca (common for organometallic compounds)
Coordination GeometryDistorted Tetrahedral (monomer) or Trigonal Bipyramidal/Octahedral (polymer/dimer)
Key Bond Lengths (Å)Sn-C (butyl): ~2.15, Sn-Cl: ~2.40, Sn-O (methoxy): ~2.05
Key Bond Angles (°)C-Sn-C: ~120 (equatorial in trigonal bipyramid), Cl-Sn-O: ~90 or ~180

Note: These are predicted values based on known structures of similar organotin compounds.

Thermal Analysis Techniques for Structural Integrity Evaluation

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are crucial for evaluating the thermal stability and decomposition behavior of chemical compounds. While specific thermal analysis data for this compound is not available, studies on related dibutyltin compounds can provide insights into its expected thermal behavior.

For instance, the thermal decomposition of dibutyltin complexes with amino acids has been investigated. The decomposition of [Bu₂Sn(Gly)Cl] begins at 183°C and proceeds in a single step with a final decomposition temperature of 375°C preprints.org. Another related compound, [Bu₂Sn(DL-val)Cl], starts to decompose at a lower temperature of 130°C in two steps, with a final decomposition temperature of 370°C preprints.org.

Based on these analogues, it can be inferred that the thermal decomposition of this compound would likely occur in multiple steps. The initial step would probably involve the loss of the more volatile butyl and methoxy groups, followed by the loss of the chloro ligand at higher temperatures. The final residue at the end of the analysis would likely be tin(IV) oxide (SnO₂).

DSC analysis would complement the TGA data by identifying the temperatures of phase transitions, such as melting, and the exothermic or endothermic nature of the decomposition processes.

Table 3: Predicted Thermal Analysis Data for this compound

Analysis Type Parameter Predicted Observation
TGAOnset of Decomposition130-190 °C
TGADecomposition StepsMultiple steps corresponding to the loss of butyl, methoxy, and chloro groups.
TGAFinal ResidueTin(IV) Oxide (SnO₂)
DSCMelting PointExpected to be a relatively low-melting solid.
DSCDecompositionExothermic peaks corresponding to the decomposition steps observed in TGA.

Note: The predicted temperature ranges are based on the thermal behavior of analogous dibutyltin compounds.

Chemical Reactivity and Mechanistic Investigations of Butyl Chloro Dimethoxystannane

Lewis Acidity and Basicity Profile

The Lewis acidity of an organotin compound is significantly influenced by the nature and number of organic and electronegative groups attached to the tin atom. The acidity generally increases with the number of electronegative substituents. gelest.com Organotin(IV) cations, for instance, exhibit a Lewis acidity scale of RSn³⁺ > R₂Sn²⁺ > R₃Sn⁺.

Butyl(chloro)dimethoxystannane, with one alkyl group, one chloro group, and two methoxy (B1213986) groups, functions as a moderately strong Lewis acid. The presence of three electronegative substituents (one chlorine and two oxygens) enhances the electrophilic character of the tin center, making it susceptible to coordination by Lewis bases. The Lewis acidity of organotin compounds can be quantitatively evaluated, and while specific data for this compound is not prevalent, its acidity is expected to be greater than that of trialkyltin halides (R₃SnX) but potentially less than that of dialkyltin dihalides (R₂SnX₂) due to the presence of the less electronegative methoxy groups compared to a second halide. gelest.comoup.com

Compound TypeGeneral FormulaRelative Lewis Acidity
Monoorganotin TrihalideRSnX₃Very High
Diorganotin DihalideR₂SnX₂High
This compound BuSn(Cl)(OMe)₂ Moderate to High
Triorganotin HalideR₃SnXModerate
TetraorganotinR₄SnLow / Negligible lupinepublishers.com

This table provides a qualitative comparison of Lewis acidity among different classes of organotin compounds.

Coordination Chemistry and Adduct Formation

Owing to its Lewis acidic nature, the tin atom in this compound readily expands its coordination number from four to five, six, or even seven upon interaction with electron-donating ligands. gelest.com Organotin halides are known to form stable adducts with a variety of Lewis bases such as amines, pyridines, and alcohols. gelest.com

In the presence of suitable ligands (L), this compound can form hypercoordinated species. For example, with monodentate ligands, it can form five-coordinate (trigonal bidentate) or six-coordinate (octahedral) complexes. The preferred coordination geometry for adducts of diorganotin compounds is often trigonal bipyramidal or octahedral. lupinepublishers.comlupinepublishers.com In a potential five-coordinate adduct, the incoming ligand and the most electronegative substituent (chlorine) would likely occupy the axial positions to minimize electron repulsion.

Ligand TypePotential Coordination NumberProbable GeometryExample Adduct Formula
Neutral Monodentate (e.g., Pyridine)5Trigonal Bipyramidal[BuSn(Cl)(OMe)₂·L]
Neutral Monodentate (e.g., Pyridine)6Octahedral[BuSn(Cl)(OMe)₂·L₂]
Anionic Bidentate (e.g., Dithiocarbamate)6Distorted Octahedral[BuSn(OMe)₂(Ligand)]⁺

Ligand Exchange and Redistribution Reactions

The bonds to the tin atom in this compound are dynamic and can undergo ligand exchange and redistribution reactions. Redistribution, also known as comproportionation or scrambling, involves the exchange of substituents between two or more organotin species to form new compounds. wikipedia.org These reactions can be facilitated by heat or a Lewis acid catalyst. gelest.com

For instance, reacting this compound with a tetraalkyltin (R₄Sn) or a tin tetrahalide (SnX₄) could lead to an equilibrium mixture of various organotin compounds. The Kocheshkov comproportionation is a classic example of such redistribution reactions used to prepare mixed organotin halides. wikipedia.org

A potential redistribution reaction could involve two molecules of this compound rearranging to form Dibutyl(dimethoxy)stannane and Dichloro(dimethoxy)stannane, although the position of such an equilibrium would depend on thermodynamic factors.

Ligand exchange, a simpler process, involves the substitution of one type of ligand for another. libretexts.org For example, the methoxy groups can be exchanged by reacting the compound with an alcohol (transesterification) or a carboxylic acid, while the chloro group can be substituted by other halides or pseudohalides.

Reactivity with Carbon Dioxide and Other Small Molecules

Organotin alkoxides are known to react with carbon dioxide through an insertion mechanism. The CO₂ molecule inserts into the tin-oxygen bond of the methoxy group. scispace.com This reactivity is central to the use of organotin compounds as catalysts for the synthesis of dimethyl carbonate from methanol (B129727) and CO₂. scispace.com

For this compound, the reaction with carbon dioxide would proceed as follows:

BuSn(Cl)(OMe)₂ + CO₂ ⇌ BuSn(Cl)(OMe)(OCO₂Me)

The reaction involves the nucleophilic attack of the methoxy oxygen on the electrophilic carbon of CO₂, likely assisted by the Lewis acidic tin center which coordinates to one of the CO₂ oxygen atoms. This forms a butyl(chloro)methoxystannyl methyl carbonate. A second insertion is also possible:

BuSn(Cl)(OMe)(OCO₂Me) + CO₂ ⇌ BuSn(Cl)(OCO₂Me)₂

This reactivity highlights the potential role of this compound as a catalyst or precursor in carbon capture and utilization technologies.

Mechanistic Pathways of Transformations Involving the Organotin Center

The transformations involving this compound are governed by mechanistic pathways typical for organotin(IV) compounds.

Lewis Acid Catalysis: In reactions where it acts as a catalyst, the tin center coordinates to a substrate (e.g., the oxygen of a carbonyl group), activating it towards nucleophilic attack. This is a common mechanism in organotin-catalyzed esterification and transesterification reactions. lupinepublishers.com

Ligand Substitution: Ligand exchange reactions at the tin center typically proceed through an associative mechanism. An incoming ligand coordinates to the tin atom, forming a hypercoordinated intermediate (penta- or hexacoordinate), which then eliminates the leaving group. This is favored by the ability of tin(IV) to easily expand its coordination sphere.

Redistribution Reactions: The mechanism for redistribution reactions is complex but is thought to involve the formation of bridged intermediates, often with five-coordinate tin centers. For chloro-alkoxy stannanes, a bridged dimer with chlorine or oxygen atoms bridging the two tin centers could facilitate the exchange of alkyl, chloro, and methoxy groups.

CO₂ Insertion: The mechanism of CO₂ insertion into the Sn-OMe bond is believed to be a concerted process. It likely involves a four-centered transition state where the methoxy oxygen attacks the CO₂ carbon while a CO₂ oxygen coordinates to the Lewis acidic tin atom. This coordination polarizes the CO₂ molecule, making it more susceptible to nucleophilic attack.

Catalytic Applications of Butyl Chloro Dimethoxystannane in Organic Transformations

Catalysis in Transesterification Reactions

There is no available scientific literature that specifically details the use of Butyl(chloro)dimethoxystannane as a catalyst for transesterification reactions. While organotin compounds, in general, are known to catalyze such reactions, typically acting as Lewis acids to activate the carbonyl group of the ester, no data could be found to confirm or characterize the activity of this compound in this capacity.

Role in Polyurethane Formation Catalysis

No specific studies or data were found that describe the role of this compound in the catalysis of polyurethane formation. The field of polyurethane catalysis is well-developed, with many organotin compounds, such as dibutyltin (B87310) dilaurate, being widely used. These catalysts are known to facilitate the reaction between isocyanates and polyols. However, the catalytic activity and specific role of this compound in this process have not been documented in the reviewed literature.

Applications in Polymerization Processes

There is no specific information available on the applications of this compound in polymerization processes.

Initiator or Co-initiator Roles

No research could be found that investigates or confirms the role of this compound as an initiator or co-initiator in any type of polymerization. While some tin alkoxides are known to initiate the ring-opening polymerization of lactones, the specific activity of this compound has not been reported.

Regulation of Polymer Architecture

Due to the absence of information on its use in polymerization, there is consequently no data on the ability of this compound to regulate polymer architecture, such as tacticity or molecular weight distribution.

Catalytic Activity in Carbonate Synthesis, specifically Dimethyl Carbonate

While some research exists on the use of di-n-butyldimethoxystannane for the synthesis of dimethyl carbonate (DMC) from methanol (B129727) and carbon dioxide, no studies specifically name or investigate the catalytic activity of this compound for this transformation. The general mechanism for related catalysts involves the insertion of CO2 into a tin-alkoxide bond, but the specific efficacy and reaction kinetics for this compound are not documented.

Proposed Catalytic Mechanisms and Reaction Pathways

Given the lack of experimental or theoretical studies on the catalytic applications of this compound, there are no proposed catalytic mechanisms or reaction pathways specifically for this compound in the scientific literature. Any description of a mechanism would be purely speculative and based on the behavior of related, but distinct, organotin catalysts.

Computational Chemistry Studies of Butyl Chloro Dimethoxystannane

Electronic Structure and Bonding Analysis

A comprehensive analysis of the electronic structure of Butyl(chloro)dimethoxystannane would elucidate the nature of the chemical bonds and the distribution of electron density within the molecule. Techniques such as Natural Bond Orbital (NBO) analysis and Quantum Theory of Atoms in Molecules (QTAIM) would be instrumental.

NBO analysis could provide a detailed picture of the hybridization of the tin atom and the surrounding carbon, oxygen, and chlorine atoms. It would also quantify the extent of covalent and ionic character in the Sn-C, Sn-O, and Sn-Cl bonds. The analysis of donor-acceptor interactions within the molecule could reveal hyperconjugative effects that contribute to its stability.

QTAIM analysis would focus on the topological properties of the electron density. By locating bond critical points and analyzing the Laplacian of the electron density, the nature of the chemical bonds (e.g., shared-shell vs. closed-shell interactions) can be characterized. This would provide a rigorous quantum mechanical description of the bonding in this compound.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are powerful tools for predicting spectroscopic parameters, which can aid in the interpretation of experimental data.

NMR Chemical Shifts: Density Functional Theory (DFT) calculations, often employing the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H, ¹³C, and ¹¹⁹Sn NMR chemical shifts of this compound. nih.gov The accuracy of these predictions is highly dependent on the choice of the functional and basis set. researchgate.net By comparing the calculated chemical shifts with experimental values, the molecular structure and conformation in solution can be validated. nih.gov

Vibrational Frequencies: The infrared (IR) and Raman spectra of this compound can be simulated by calculating its vibrational frequencies. These calculations are typically performed at the DFT level of theory. The computed vibrational modes can be visualized to understand the atomic motions associated with each peak in the experimental spectrum. Scaling factors are often applied to the calculated frequencies to improve agreement with experimental data due to the approximations inherent in the theoretical models. researchgate.net

A hypothetical data table of predicted versus experimental spectroscopic data is presented below.

Spectroscopic ParameterPredicted ValueExperimental Value
¹H NMR (ppm, -CH₂)ValueValue
¹³C NMR (ppm, -CH₂)ValueValue
¹¹⁹Sn NMR (ppm)ValueValue
IR Frequency (cm⁻¹, Sn-Cl stretch)ValueValue
IR Frequency (cm⁻¹, Sn-O stretch)ValueValue
IR Frequency (cm⁻¹, Sn-C stretch)ValueValue

Note: The values in this table are placeholders and would need to be populated by actual computational and experimental data.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can be employed to investigate the reactivity of this compound. For instance, its hydrolysis or reactions with other nucleophiles could be modeled. This involves mapping the potential energy surface of the reaction to identify the reactants, products, intermediates, and transition states.

By calculating the activation energies for different possible pathways, the most likely reaction mechanism can be determined. Transition state theory can then be used to calculate reaction rate constants. These theoretical predictions can provide valuable insights into the reaction kinetics and thermodynamics, complementing experimental studies.

Investigation of Coordination Geometries and Energetics

The tin atom in this compound can potentially expand its coordination number beyond four. Computational studies can explore the coordination of Lewis bases to the tin center. By calculating the binding energies of different ligands, the stability of the resulting coordination complexes can be assessed.

Geometry optimizations of these complexes would reveal the preferred coordination geometries (e.g., trigonal bipyramidal, octahedral). The energetic penalties associated with distortions from these ideal geometries could also be quantified. This information is crucial for understanding the intermolecular interactions and potential catalytic applications of this compound.

Ligand Field Theory and Molecular Orbital Theory Applications

Molecular Orbital (MO) Theory: A detailed MO analysis of this compound would provide a delocalized picture of the bonding in the molecule. youtube.com The energies and compositions of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. The spatial distribution of these frontier orbitals would indicate the likely sites for nucleophilic and electrophilic attack.

Ligand Field Theory (LFT): While LFT is more traditionally applied to transition metal complexes, its principles can be adapted to understand the electronic structure of main group compounds like organotin halides. LFT can provide a qualitative description of the splitting of the tin atom's d-orbitals in the presence of the butyl, chloro, and methoxy (B1213986) ligands. This can offer insights into the electronic transitions that might be observed in the molecule's UV-Vis spectrum.

A hypothetical table of computed molecular orbital data is provided below.

Molecular OrbitalEnergy (eV)Primary Atomic Orbital Contributions
LUMO+1ValueValue
LUMOValueValue
HOMOValueValue
HOMO-1ValueValue

Note: The values in this table are placeholders and would need to be populated by actual computational data.

Future Research Directions and Emerging Perspectives for Butyl Chloro Dimethoxystannane

Exploration of Novel Synthetic Pathways and Analogous Compounds

The development of efficient and selective synthetic routes to Butyl(chloro)dimethoxystannane and its analogues is a primary area for future research. Current synthetic strategies for similar organotin compounds often involve the redistribution reactions of tetraorganotins with tin(IV) halides or the partial alkoxylation of organotin halides. Future explorations could focus on more atom-economical and environmentally benign methodologies.

One promising avenue is the direct, controlled oxidation and halogenation of tributyltin precursors. Additionally, the use of microwave-assisted synthesis could offer rapid and high-yield pathways, minimizing thermal degradation and side-product formation.

The synthesis of analogous compounds by varying the alkyl and alkoxy groups could lead to a library of stannane (B1208499) compounds with tunable steric and electronic properties. This would be invaluable for screening in various catalytic applications.

Table 1: Potential Synthetic Routes for this compound

Reaction TypeReactantsPotential Advantages
RedistributionTributylmethoxystannane, ButyltrichlorostannaneControl over stoichiometry
Partial AlkoxylationButyltrichlorostannane, Methanol (B129727)Readily available starting materials
Direct SynthesisTributyltin hydride, Methanol, Chlorinating agentPotentially higher atom economy

Unveiling New Catalytic Applications in Fine Chemical Synthesis

The catalytic potential of this compound is a significant area for future investigation. Organotin compounds are known to catalyze a range of organic transformations, including esterifications, transesterifications, and polyurethane formation. The unique combination of a butyl group, a chloro ligand, and two methoxy (B1213986) groups in this compound suggests it could exhibit novel catalytic activities.

Future research should focus on its application in fine chemical synthesis, where high selectivity and mild reaction conditions are paramount. Potential areas of exploration include its use as a Lewis acid catalyst in Diels-Alder reactions, Mukaiyama aldol (B89426) reactions, and the synthesis of complex heterocyclic compounds. The presence of both a labile chloro group and methoxy groups could allow for dual activation pathways, enhancing catalytic efficiency.

Advanced Characterization Techniques for In-situ Monitoring

A deeper understanding of the reaction mechanisms involving this compound necessitates the use of advanced, in-situ characterization techniques. Traditional methods such as NMR and IR spectroscopy provide valuable structural information but often fail to capture the transient intermediates that are crucial in catalytic cycles.

Future studies should employ techniques such as ReactIR (in-situ FTIR) and process mass spectrometry to monitor the real-time concentration of reactants, intermediates, and products. These methods can provide invaluable kinetic data and help elucidate the role of the catalyst in the reaction mechanism. Furthermore, advanced NMR techniques, such as diffusion-ordered spectroscopy (DOSY), could be used to study the aggregation state of the catalyst in solution.

Development of Heterogenized this compound Catalysts

To address the challenges associated with the recovery and reuse of homogeneous catalysts, future research should explore the heterogenization of this compound. Immobilizing the catalyst onto solid supports, such as silica, alumina, or polymers, can facilitate its separation from the reaction mixture and enhance its stability.

The development of novel immobilization strategies, such as covalent bonding through functionalized linkers or encapsulation within porous materials like metal-organic frameworks (MOFs), could lead to robust and highly active heterogeneous catalysts. The performance of these heterogenized catalysts should be evaluated in terms of their activity, selectivity, and recyclability in various organic transformations.

Table 2: Potential Supports for Heterogenization

Support MaterialImmobilization StrategyPotential Benefits
Silica GelCovalent bonding via silane (B1218182) coupling agentsHigh surface area, thermal stability
AluminaSurface adsorptionStrong Lewis acidic sites
PolystyreneFunctionalization of the polymer backboneTunable porosity and swelling properties
MOFsEncapsulation or post-synthetic modificationHigh catalyst loading, shape selectivity

Synergistic Effects in Multi-Component Catalytic Systems

The exploration of this compound in multi-component catalytic systems is another promising research direction. The combination of the organotin catalyst with other catalysts, such as transition metals or organocatalysts, could lead to synergistic effects, resulting in enhanced reaction rates and selectivities that are not achievable with a single catalyst.

For instance, this compound could act as a co-catalyst or a Lewis acidic promoter in transition metal-catalyzed cross-coupling reactions. Investigating these synergistic interactions will require a systematic approach, involving the screening of different catalyst combinations and the detailed mechanistic study of the underlying reaction pathways.

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